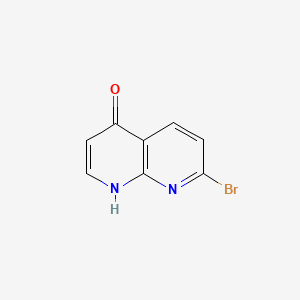

7-Bromo-1,8-naphthyridin-4(1H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Bromo-1,8-naphthyridin-4(1H)-one is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.045. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Overview

7-Bromo-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a larger class of naphthyridine derivatives, which are known for their diverse biological properties, including antimicrobial and anticancer activities.

This compound can be synthesized through various methods, including bromination of precursor naphthyridine compounds. The typical synthetic route involves the use of bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom into the naphthyridine structure. This modification is crucial as it influences the compound's reactivity and biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that derivatives of naphthyridines can induce apoptosis in various cancer cell lines. For instance, a study on related compounds demonstrated that certain naphthyridine derivatives displayed IC50 values ranging from 1.47 to 7.88 μM against human breast cancer cells (MCF7) .

The mechanism of action often involves the induction of programmed cell death and cell cycle arrest at specific phases (G0/G1 and G2), which are critical for inhibiting tumor growth . The presence of the bromine atom in this compound may enhance its interaction with cellular targets, leading to increased potency compared to non-brominated analogs.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Various studies have reported that naphthyridine derivatives possess good antibacterial and antifungal activities. For example, compounds with similar structures have demonstrated effectiveness against a range of pathogens, including resistant strains of bacteria .

The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds. Below is a summary table highlighting key differences in biological activity among selected naphthyridine derivatives:

| Compound | IC50 (μM) | Activity Type | Notes |

|---|---|---|---|

| This compound | TBD | Anticancer | Potentially more active due to bromine substitution |

| 6-Bromo-1,8-naphthyridin-4(1H)-one | TBD | Anticancer | Similar structure; less studied |

| 2-Phenyl-7-methyl-1,8-naphthyridine | 6.53 - 3.19 | Anticancer | Effective against MCF7 cells |

| Aaptamine Derivatives | 19.34 - 30.13 | Anticancer | Higher activity than parent compound |

Case Studies

Several studies have focused on the biological activity of naphthyridine derivatives:

- Anticancer Efficacy : A study evaluating a series of new naphthyridine derivatives found that some showed IC50 values significantly lower than standard chemotherapeutics like staurosporine, indicating potential as effective anticancer agents .

- Mechanistic Insights : Research has elucidated that certain naphthyridine compounds can induce apoptosis through caspase activation and PARP cleavage, critical pathways in cancer therapy .

- Antimicrobial Properties : Another study highlighted the antibacterial efficacy of various naphthyridine derivatives against Gram-positive and Gram-negative bacteria, reinforcing their potential as therapeutic agents against infections .

属性

IUPAC Name |

7-bromo-1H-1,8-naphthyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-4H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXOJPNXNILGIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=O)C=CN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704801 |

Source

|

| Record name | 7-Bromo-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198413-17-0 |

Source

|

| Record name | 7-Bromo-1,8-naphthyridin-4(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198413-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。